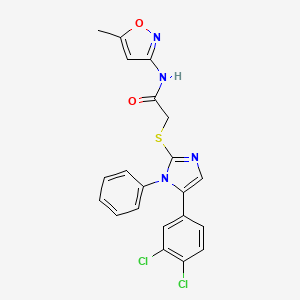

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N4O2S/c1-13-9-19(26-29-13)25-20(28)12-30-21-24-11-18(14-7-8-16(22)17(23)10-14)27(21)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXFQNRXJIZHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of thioacetamides, characterized by its complex structure featuring an imidazole ring and a methylisoxazole moiety. The presence of both aromatic and heterocyclic components enhances its reactivity and potential applications in medicinal chemistry.

Chemical Formula

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, making it a candidate for studies targeting:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor binding : It may bind to receptors such as the aryl hydrocarbon receptor (AhR), which is implicated in various cancer pathways.

Biological Activity Overview

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the imidazole and isoxazole rings can significantly alter biological activity. For instance, the introduction of different substituents on the phenyl rings can enhance potency against specific cancer cell lines while reducing toxicity to normal cells.

Case Studies

- Breast Cancer Cell Lines : A study demonstrated that derivatives of similar structures showed high selectivity towards MCF-7 breast cancer cell lines with GI50 values as low as 1 nM. This indicates that structural modifications can lead to enhanced anticancer properties while sparing normal cells .

- Antimicrobial Screening : High-throughput screening assays have shown that compounds with similar thioacetamide structures exhibit promising antimicrobial activity against resistant strains, suggesting that this compound may also possess similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences:

The compound’s uniqueness lies in its hybrid imidazole-isoxazole-thioether framework. Below is a comparative analysis with analogous molecules:

Detailed Analysis:

Core Heterocycles: The target compound’s imidazole-isoxazole system contrasts with thiazole-based analogs (e.g., ). Imidazole’s dual hydrogen-bonding sites (N–H and aromatic N) may enhance target binding compared to thiazole’s single S atom . Thioether vs.

Substituent Effects: 3,4-Dichlorophenyl: Present in both the target compound and ’s derivative, this group increases electronegativity and membrane permeability. However, its orientation relative to the heterocycle (61.8° dihedral angle in ) may differ in the target due to the imidazole-thioether’s steric demands .

Hydrogen Bonding and Crystal Packing :

- ’s R²₂(8) dimers arise from N–H···N interactions, while the target compound’s isoxazole may form N–H···O bonds, altering crystal packing and solubility. The thioether’s sulfur could also engage in weaker C–H···S interactions, as observed in sulfur-containing pharmaceuticals .

Synthesis Pathways :

- The target compound likely employs carbodiimide-mediated amidation (e.g., EDC.HCl), analogous to ’s methods. In contrast, ’s triazole-containing analogs require Cu-catalyzed azide-alkyne cycloaddition (CuAAC), introducing complexity .

Biological Implications :

- The dichlorophenyl-thiazole acetamide in mimics penicillin’s lateral chain, suggesting the target compound could exhibit β-lactamase inhibition or antimicrobial activity. However, the isoxazole moiety may redirect selectivity toward eukaryotic targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.